N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKWVCRSYIKOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are typically substituted sulfonamides.
Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The major products are the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit enzymes or receptors involved in various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituent Position and Electronic Effects
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (CAS 6380-08-1) Structure: Contains a para-amino group instead of fluoro/methyl substituents. Crystallography: Forms a V-shaped conformation with a dihedral angle of 45.86° between benzene rings. The amino group enables N–H⋯O and N–H⋯N hydrogen bonds, creating a 3D network . Comparison: The electron-donating amino group enhances solubility but reduces electrophilicity compared to the electron-withdrawing fluorine in the target compound.
N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide (4l) Structure: Incorporates a 4-fluorophenyl group fused to a chromene ring. Data: Melting point and HRMS data confirm purity; the fluorophenyl group increases lipophilicity .
N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide
- Structure : Contains fluoro and iodo substituents.
- Applications : Used as a pharmaceutical intermediate; iodine’s bulkiness may influence metabolic stability .
Heterocyclic Derivatives
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
- Structure : Pyridine ring replaces benzene, with bromo and methyl substituents.
- Crystallography : Dihedral angle of 66.87° between pyridine and benzene rings; intramolecular N–H⋯Br hydrogen bonds stabilize the structure .
- Comparison : The pyridine ring introduces basicity, altering solubility and reactivity compared to purely aromatic systems.
Physicochemical and Spectroscopic Properties
*Predicted data based on structural analogs.
Crystallographic and Stability Insights
- Hydrogen Bonding: N-(4-Aminophenyl)-4-methylbenzenesulfonamide forms extensive N–H⋯O/N networks, improving crystal packing and thermal stability .
- Dihedral Angles :
- The dihedral angle between aromatic rings in the target compound is expected to be ~45–70°, based on related structures (e.g., 45.86° in ), influencing conformational flexibility .
Biological Activity
N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the compound's biological activity, supported by research findings and case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Features:
- The presence of a fluorine atom enhances the compound's binding affinity to biological targets.
- The methyl groups contribute to the compound's lipophilicity and stability, potentially affecting its pharmacokinetic properties.
Antibacterial Properties
Sulfonamides, including this compound, are known for their antibacterial properties primarily through the inhibition of folic acid synthesis in bacteria. The fluorine substitution may enhance these effects by improving binding affinity to bacterial enzymes involved in folate metabolism.
- Mechanism of Action: The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus inhibiting bacterial growth.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer activity against various cancer cell lines.
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| HeLa | < 10 | High |
| MCF-7 | 11.20 - 93.46 | Moderate |
| SKOV-3 | 7.87 - 70.53 | High |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with IC50 values below 10 µg/mL are considered highly active against cancer cells .
Antioxidant Activity
The compound also exhibits antioxidant properties, which can help in reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and can contribute to its anticancer effects.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study investigated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results showed significant inhibition of biofilm formation in clinical strains of staphylococci, highlighting its potential use in treating infections caused by resistant bacteria . -
Anticancer Efficacy:
In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines with varying degrees of potency. Notably, it showed strong activity against HeLa cells, indicating its potential as a therapeutic agent in cervical cancer treatment . -
Enzyme Interaction Studies:
Research focused on the interaction between this compound and specific enzymes revealed that its fluorine substitution enhances selectivity and binding affinity, which is critical for developing targeted therapies.
Q & A
Q. What are the established synthetic routes for N-(5-fluoro-2-methylphenyl)-4-methylbenzenesulfonamide, and how can purity be ensured?
The compound is synthesized via Ag(I)-assisted fluorination of 4,6-disubstituted 2-aminopyrimidines using Selectfluor. Key steps include:
- Reacting 4,6-diphenyl-2-aminopyrimidine with Selectfluor in the presence of AgNO₃ to introduce fluorine at the 5-position .
- Subsequent sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
- Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Purity is validated using HPLC (>98%) and melting point consistency .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and packing. For example, the dihedral angle between the benzene rings is ~45.86°, and the C–S–N–C torsion angle is ~67.9°–70.2° .
- Solid-state NMR : ¹³C NMR distinguishes tautomeric forms (e.g., imine vs. amine) by comparing experimental shifts with DFT-D calculations .
- FT-IR : Confirms sulfonamide N–H stretching (~3250 cm⁻¹) and S=O asymmetric stretching (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in tautomeric assignments for this sulfonamide?
Discrepancies between imine and amine tautomers are resolved using:
- DFT-D3(BJ)/B3LYP : Calculates energy differences between tautomers and validates crystal structure stability. For example, dispersion-corrected DFT confirmed the imine tautomer in (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide .
- Solid-state ¹³C NMR : Matches experimental isotropic shifts (e.g., C=NH at ~160 ppm vs. C–NH₂ at ~145 ppm) to computational predictions .
Q. What intermolecular interactions dominate the crystal packing, and how do they influence material properties?
- Hydrogen bonding : N–H···O and N–H···N bonds form 3D networks. For example, sulfonamide N–H donates to sulfonyl O-acceptors (d ≈ 2.8 Å), while amine N–H forms chains via N–H···N links (d ≈ 3.1 Å) .
- π-π stacking : Aromatic rings (e.g., fluorophenyl and tolyl) stack with centroid distances of ~3.6 Å, enhancing thermal stability .
Q. What mechanistic role does Ag(I) play in the fluorination step during synthesis?
Ag(I) facilitates chemoselective fluorination by:
Q. How do structural modifications (e.g., substituents) alter biological activity compared to related sulfonamides?
- Fluorine substitution : Enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation.
- Methyl groups : Increase lipophilicity (logP ≈ 3.2) and membrane permeability. Comparative studies with N-(4-aminophenyl)-4-methylbenzenesulfonamide show the 5-fluoro-2-methylphenyl group improves NaV1.7 inhibition (IC₅₀ = 0.8 nM vs. 12 nM for non-fluorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
